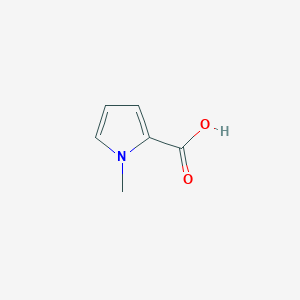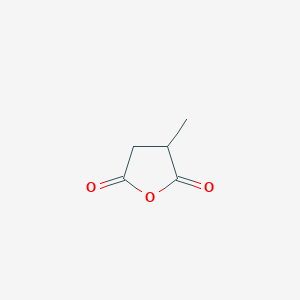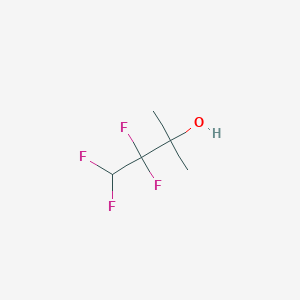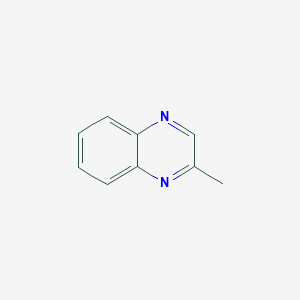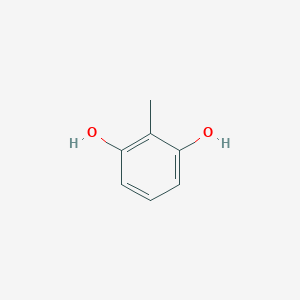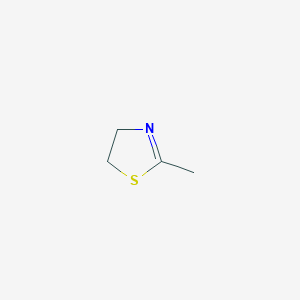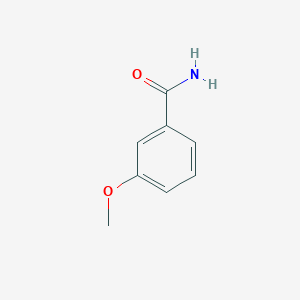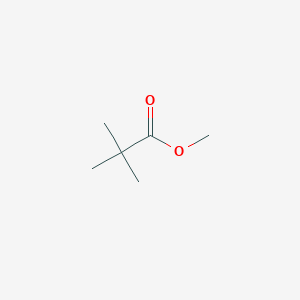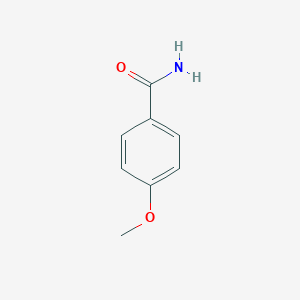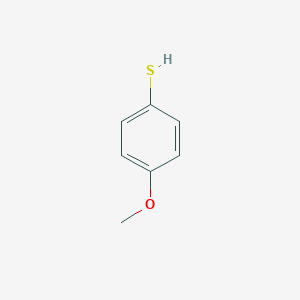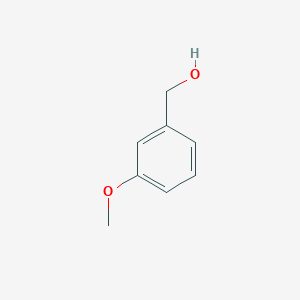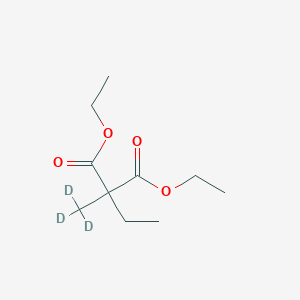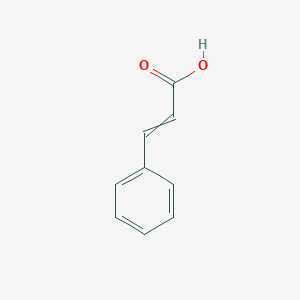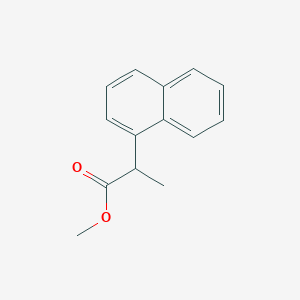
Methyl 2-(1-naphthyl)-propionate
Übersicht
Beschreibung
Methyl 2-(1-naphthyl)-propionate, also known as MNP, is a chemical compound that belongs to the class of aromatic esters. This compound is widely used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-naphthyl)-propionate is not fully understood. However, it is believed that Methyl 2-(1-naphthyl)-propionate acts as a nucleophile in various organic reactions. Methyl 2-(1-naphthyl)-propionate can undergo a nucleophilic addition reaction with various electrophilic compounds, resulting in the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl 2-(1-naphthyl)-propionate are not well studied. However, Methyl 2-(1-naphthyl)-propionate has been shown to have low toxicity in various animal models. Methyl 2-(1-naphthyl)-propionate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-(1-naphthyl)-propionate in lab experiments is its high purity. Methyl 2-(1-naphthyl)-propionate is readily available in high purity, making it ideal for use in various chemical reactions. However, one of the limitations of using Methyl 2-(1-naphthyl)-propionate is its high cost. Methyl 2-(1-naphthyl)-propionate is a relatively expensive compound, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-(1-naphthyl)-propionate in scientific research. One possible direction is the development of new synthetic methodologies using Methyl 2-(1-naphthyl)-propionate as a reagent. Another possible direction is the use of Methyl 2-(1-naphthyl)-propionate in the synthesis of new biologically active compounds. Additionally, the development of new applications for Methyl 2-(1-naphthyl)-propionate in the field of organic synthesis is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-naphthyl)-propionate has been widely used in scientific research due to its unique properties. One of the most common applications of Methyl 2-(1-naphthyl)-propionate is in the field of organic synthesis. Methyl 2-(1-naphthyl)-propionate is used as a reagent in various organic reactions, including the synthesis of biologically active compounds, such as drugs and natural products. Methyl 2-(1-naphthyl)-propionate has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
72221-62-6 |
|---|---|
Produktname |
Methyl 2-(1-naphthyl)-propionate |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 |
InChI-Schlüssel |
XULIAJSFPSQIKV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

